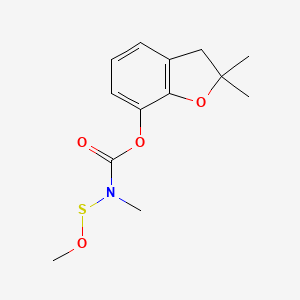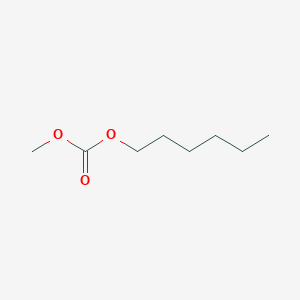
Hexyl methyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl methyl carbonate is an organic compound belonging to the class of esters. It is formed by the esterification of hexanol and methyl carbonate. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This compound, in particular, is valued for its fruity and floral scent, making it a popular choice in perfumery and cosmetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexyl methyl carbonate can be synthesized through the esterification reaction between hexanol and methyl carbonate. The reaction typically involves heating hexanol with methyl carbonate in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
Hexanol+Methyl Carbonate→Hexyl Methyl Carbonate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure, further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl methyl carbonate, like other esters, undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexanol and methyl carbonate.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: Hexanol and methyl carbonate.
Reduction: Hexanol and methanol.
Transesterification: A different ester and an alcohol.
Wissenschaftliche Forschungsanwendungen
Hexyl methyl carbonate has several applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Widely used in the fragrance and flavor industries for its pleasant aroma. It is also used in the production of cosmetics and personal care products.
Wirkmechanismus
The mechanism of action of hexyl methyl carbonate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity and floral scent. At the molecular level, the ester functional group interacts with specific receptors, triggering a signal transduction pathway that results in the sensation of smell.
Vergleich Mit ähnlichen Verbindungen
Hexyl methyl carbonate can be compared with other esters such as ethyl acetate, butyl acetate, and octyl acetate. While all these esters share similar chemical properties, this compound is unique due to its specific aroma profile. The following table highlights some similar compounds:
| Compound | Structure | Aroma Profile |
|---|---|---|
| Ethyl Acetate | CH3COOCH2CH3 | Fruity, Sweet |
| Butyl Acetate | CH3COO(CH2)3CH3 | Fruity, Banana-like |
| Octyl Acetate | CH3COO(CH2)7CH3 | Fruity, Orange-like |
| This compound | CH3OCOO(CH2)5CH3 | Fruity, Floral |
This compound stands out due to its unique combination of fruity and floral notes, making it a preferred choice in perfumery and cosmetics.
Eigenschaften
CAS-Nummer |
39511-75-6 |
|---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
hexyl methyl carbonate |
InChI |
InChI=1S/C8H16O3/c1-3-4-5-6-7-11-8(9)10-2/h3-7H2,1-2H3 |
InChI-Schlüssel |
ZMMHOYZEWJGLPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


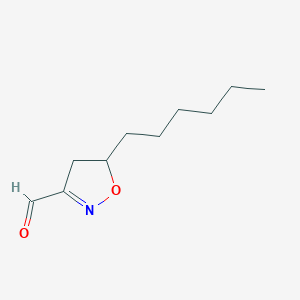

![2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol](/img/structure/B12903781.png)
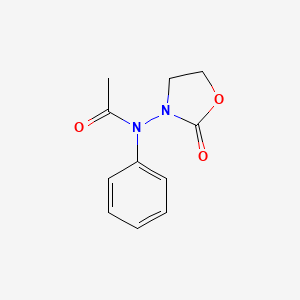
![Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate](/img/structure/B12903801.png)
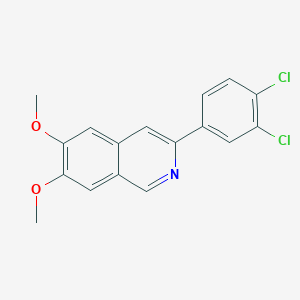
![N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine](/img/structure/B12903807.png)
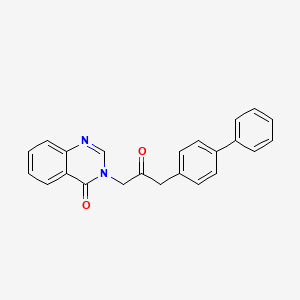
![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903820.png)
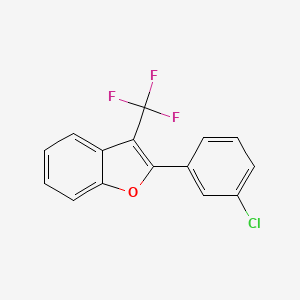
![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903826.png)

